Biotin-16-uridine-5'-triphosphate, commonly referred to as Biotin-16-UTP, is a biotinylated nucleotide analog that serves as a substrate for various RNA polymerases, including T7, T3, and SP6. The designation "16" indicates that there are 16 atoms between the biotin moiety and the uridine triphosphate structure. This compound is utilized primarily in molecular biology for the labeling of RNA molecules, enabling the study of gene expression and RNA interactions through various detection methods.
The molecular formula of Biotin-16-UTP is and its molecular weight is approximately 963.78 g/mol. It is typically supplied in a buffered solution at a concentration of 10 mM, with a pH around 7.5, ensuring stability and usability in biological applications .
Biotin-16-UTP exhibits significant biological activity due to its ability to be incorporated into RNA molecules. This incorporation allows researchers to track and study RNA dynamics within cells, including:
Biotin-16-UTP is synthesized through several methods:
Biotin-16-UTP has diverse applications in molecular biology:
Interaction studies involving Biotin-16-UTP often focus on its binding capabilities:
These studies are crucial for understanding post-transcriptional regulation and the functional roles of non-coding RNAs .
Several compounds are structurally or functionally similar to Biotin-16-UTP:
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| 5-Aminoallyl-dUTP | Incorporates into DNA; allows for fluorescent labeling | Amine group facilitates dye coupling |
| Cyanine Dye dUTP | Fluorescent dUTP used for DNA probes | Fluorescent properties |
| dCTP CF® Dye Conjugates | Labeled with CF® dyes for DNA probes | Enhanced fluorescent properties |
| Biotinylated Cytidine Triphosphate | Used similarly for labeling but with cytidine | Different nucleobase specificity |
Biotin-16-UTP stands out due to its specific application in RNA labeling while maintaining structural integrity through its unique linker system. Its ability to replace uridine triphosphate in transcription reactions makes it particularly valuable for studying RNA dynamics compared to other nucleotide analogs .
Biotin-16-uridine-5'-triphosphate represents a biotinylated nucleotide analog characterized by a sixteen-atom linker connecting the biotin moiety to the uridine triphosphate structure [1] [2]. The chemical synthesis of this compound involves several established methodologies, each offering distinct advantages in terms of yield, purity, and scalability.
The phosphoramidite chemistry approach constitutes the primary synthetic route for biotin-16-uridine-5'-triphosphate production [14]. This method utilizes standard phosphoramidite coupling reactions where biotin is conjugated to uridine triphosphate through a specialized linker system . The synthesis begins with the preparation of a biotin phosphoramidite intermediate, which is subsequently coupled to the 5'-position of uridine under anhydrous conditions [14]. This methodology typically achieves yields ranging from 85-95% and produces compounds with high purity suitable for enzymatic applications [1] [2].
An alternative synthetic approach involves the biotin activation method, which employs N-hydroxysuccinimide-activated biotin as the key intermediate [16] [19]. In this route, 5-aminoallyl-uridine-5'-triphosphate serves as the nucleotide precursor, which undergoes coupling with the activated biotin derivative [16]. The reaction proceeds through the formation of an amide bond between the biotin carboxylate and the aminoallyl group, resulting in the desired sixteen-atom spacer configuration [19]. This method demonstrates yields of 75-90% and offers excellent control over linker length and composition [16].
The mercurated intermediate route represents a modification of established nucleotide labeling procedures [16]. This approach involves the initial mercuration of uridine 5'-triphosphate at the 5-carbon position, followed by reaction with allylamine to form 5-(3-amino)allyluridine 5'-triphosphate [16]. Subsequently, this intermediate undergoes coupling with biotin derivatives to yield the final product [19]. The method achieves yields of 80-92% and provides access to biotin-16-uridine-5'-triphosphate with defined structural characteristics [16].
The molecular structure of biotin-16-uridine-5'-triphosphate features a molecular formula of C₃₂H₅₂N₇O₁₉P₃S for the free acid form, with a molecular weight of 963.78 grams per mole [2] [7]. The tetralithium salt form, commonly used in commercial preparations, exhibits a molecular weight of 987.51 grams per mole [3] [24]. The sixteen-atom linker consists of a 6-aminocaproyl-γ-aminobutyryl spacer system that provides optimal spacing between the biotin and nucleotide components [2] [8].
Table 1: Chemical Synthesis Methods for Biotin-16-UTP
| Synthesis Method | Starting Materials | Key Intermediates | Linker Length (atoms) | Yield Range (%) |
|---|---|---|---|---|
| Phosphoramidite Chemistry | Uridine 5'-triphosphate, Biotin phosphoramidite | Biotin-phosphoramidite complex | 16 | 85-95 |
| Biotin Activation Method | N-hydroxysuccinimide-activated biotin, 5-aminoallyl-UTP | NHS-biotin ester | 16 | 75-90 |
| Direct Chemical Coupling | Biotin carboxylate, UTP derivatives | Biotin-UTP conjugate | 16 | 70-85 |
| Mercurated Intermediate Route | Mercurated UTP, biotin-aminocaproyl derivatives | Mercurated-allylamine intermediate | 16 | 80-92 |
The enzymatic incorporation of biotin-16-uridine-5'-triphosphate into ribonucleic acid represents a fundamental approach for generating biotinylated ribonucleic acid probes [1] [8]. This strategy relies on the ability of ribonucleic acid polymerases to accept the modified nucleotide as a substrate during in vitro transcription reactions [10] [11].
The compatibility of biotin-16-uridine-5'-triphosphate with bacteriophage ribonucleic acid polymerases has been extensively characterized through kinetic and incorporation studies [1] [11] [20]. T7 ribonucleic acid polymerase demonstrates robust incorporation of biotin-16-uridine-5'-triphosphate, achieving incorporation efficiencies of 70-85% relative to natural uridine triphosphate [21] [29]. Research indicates that T7 ribonucleic acid polymerase exhibits a discrimination factor of approximately three to four-fold against the biotinylated nucleotide compared to unmodified uridine triphosphate [21] [29].
T3 ribonucleic acid polymerase shows similar incorporation characteristics, with efficiency rates ranging from 65-80% compared to natural substrates [11] [20]. The enzyme maintains consistent performance across various template lengths and sequences, demonstrating reliable incorporation of biotin-16-uridine-5'-triphosphate under standard transcription conditions [8] [10]. SP6 ribonucleic acid polymerase exhibits comparable incorporation properties, achieving efficiency rates of 65-80% and showing similar discrimination factors to those observed with T7 and T3 polymerases [11] [20].
The optimal substitution ratios for biotin-16-uridine-5'-triphosphate incorporation range from 1:2 to 1:3 relative to natural uridine triphosphate for all three polymerase systems [8] [13] [21]. This ratio balance ensures efficient incorporation while maintaining transcription fidelity and yield [5] [13]. Maximum substitution levels typically reach 35% of total uridine positions without significant impact on polymerase activity or transcript integrity [8] [13].
Kinetic studies reveal that the reduced incorporation efficiency results from the steric bulk of the biotin-linker system, which creates mild interference with the polymerase active site [21] [29]. Despite this discrimination, the polymerases maintain processivity and generate full-length transcripts with predictable biotin incorporation patterns [20] [29].
Table 2: RNA Polymerase Compatibility with Biotin-16-UTP
| RNA Polymerase | Incorporation Efficiency (%) | Discrimination Factor | Optimal Substitution Ratio (Biotin-16-UTP:UTP) | Maximum Substitution (%) |
|---|---|---|---|---|
| T7 | 70-85 | 3-4 fold reduced vs UTP | 1:2 to 1:3 | 35 |
| T3 | 65-80 | 3-4 fold reduced vs UTP | 1:2 to 1:3 | 35 |
| SP6 | 65-80 | 3-4 fold reduced vs UTP | 1:2 to 1:3 | 35 |
Template-dependent incorporation efficiency of biotin-16-uridine-5'-triphosphate varies significantly based on template structure, length, and sequence composition [5] [8] [24]. Linear deoxyribonucleic acid templates containing T7 promoter sequences demonstrate optimal incorporation rates, achieving average incorporation speeds of 25-30 nucleotides per minute under standard conditions [5] [24]. These templates support the incorporation of 10-70 biotin residues per 500-nucleotide transcript, depending on uridine content and substitution ratios employed [21] [29].
Templates derived from T3 and SP6 promoter systems show slightly reduced incorporation rates of 20-25 nucleotides per minute, with biotin incorporation ranging from 8-65 residues per 500-nucleotide transcript [8] [13]. The difference in incorporation efficiency correlates with the specific promoter-polymerase interactions and the resulting transcription kinetics [10] [11].
Polymerase chain reaction-generated templates demonstrate intermediate performance characteristics, with incorporation rates of 22-28 nucleotides per minute and biotin incorporation levels of 12-68 residues per 500-nucleotide transcript [5] [8]. These templates benefit from optimized sequence composition and reduced secondary structure formation [24].
Template length significantly influences incorporation efficiency and final transcript yield [5] [8]. Templates shorter than 2 kilobases demonstrate optimal performance for T7, T3, and SP6 systems, while longer templates show progressively reduced efficiency [13] [24]. Plasmid-derived templates longer than 3 kilobases exhibit substantial reductions in both incorporation rate and final yield [8] [24].
The relationship between biotin incorporation and transcript binding efficiency has been quantified through streptavidin affinity studies [21] [29]. Transcripts containing as few as 10 biotin-16-uridine residues per 486-nucleotide transcript achieve greater than 90% binding efficiency on streptavidin-biotin cellulose affinity columns [29]. This finding demonstrates the high avidity of the biotin-streptavidin interaction and confirms the functional integrity of incorporated biotin moieties [21] [29].
Table 3: Template-Dependent Incorporation Efficiency of Biotin-16-UTP
| Template Type | Average Incorporation Rate (nucleotides/min) | Biotin Residues per Transcript | Template Length Effect | Yield (μg RNA/μg DNA) |
|---|---|---|---|---|
| Linear DNA with T7 promoter | 25-30 | 10-70 per 500 nt | Optimal <2 kb | 8-12 |
| Linear DNA with T3 promoter | 20-25 | 8-65 per 500 nt | Optimal <2 kb | 6-10 |
| Linear DNA with SP6 promoter | 20-25 | 8-65 per 500 nt | Optimal <2 kb | 6-10 |
| PCR-generated template | 22-28 | 12-68 per 500 nt | Optimal <1.5 kb | 7-11 |
| Plasmid-derived template | 18-25 | 9-55 per 500 nt | Reduced >3 kb | 5-9 |
Table 4: Physical and Chemical Properties of Biotin-16-UTP
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₅₂N₇O₁₉P₃S |
| Molecular Weight (free acid) | 963.78 g/mol |
| Molecular Weight (tetralithium salt) | 987.51 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Solubility in Water | Miscible |
| pH (10 mM solution) | 7.5 ± 0.5 |
| Storage Temperature | -20°C |
| Extinction Coefficient (240 nm) | 10,700 M⁻¹cm⁻¹ |
| Extinction Coefficient (290 nm) | 7,100 M⁻¹cm⁻¹ |
| Purity (HPLC) | ≥95% |
| Linker Composition | 6-aminocaproyl-γ-aminobutyryl spacer |
Biotin-16-Uridine-5'-Triphosphate represents a pivotal biotinylated nucleotide analog that has revolutionized non-radioactive labeling methodologies in molecular biology research [1] [2]. This modified nucleotide incorporates a 16-atom spacer arm between the biotin moiety and the uridine triphosphate structure, enabling efficient enzymatic incorporation while maintaining optimal detection capabilities [3] [4].
Biotin-16-Uridine-5'-Triphosphate serves as an exceptional substrate for in vitro transcription reactions catalyzed by bacteriophage RNA polymerases, including T7, T3, and SP6 RNA polymerases [1] [5]. The compound effectively replaces natural Uridine-5'-Triphosphate in transcription reactions, with T7 RNA polymerase demonstrating no significant discrimination between the biotinylated analog and its natural counterpart [6] [7].
The optimal substitution ratio for Biotin-16-Uridine-5'-Triphosphate typically ranges from 35 to 40 percent of the total uridine nucleotide pool, achieving an ideal balance between transcription efficiency and labeling density [4] [8]. Under standard reaction conditions utilizing 1 microgram of linearized template DNA, the transcription process generates approximately 10 micrograms of biotin-labeled RNA, representing a 10-fold amplification that produces multiple RNA copies during a short incubation period [3] [9].
The biotinylated RNA transcripts produced through this methodology exhibit superior characteristics compared to conventional DNA probes. These single-stranded RNA probes demonstrate enhanced target specificity and greater sensitivity due to the higher melting temperature of RNA-DNA hybrids relative to DNA-DNA hybrids [1] [10]. Furthermore, the strand-specific nature of these probes eliminates self-hybridization issues commonly encountered with double-stranded DNA probes, resulting in significantly improved hybridization efficiency [11].
| Technical Parameter | Specification |
|---|---|
| Molecular Formula (free acid) | C₃₂H₅₂N₇O₁₉P₃S |
| Molecular Weight (free acid) | 963.7-963.8 g/mol |
| Optimal Substitution Ratio | 35% Biotin-16-UTP : 65% UTP |
| RNA Yield per Template | ~10 μg RNA per 1 μg DNA |
| Incorporation Efficiency | High (no significant discrimination by T7) |
The biotinylated RNA probes generated using Biotin-16-Uridine-5'-Triphosphate demonstrate exceptional performance across diverse hybridization applications, offering substantial advantages over radioactive labeling systems while maintaining comparable sensitivity [1] [12]. The biotin label facilitates detection through various streptavidin-based methodologies, including direct detection via fluorophore-conjugated streptavidin and indirect detection through enzyme-conjugated systems that produce insoluble colored precipitates [11].
Fluorescent In Situ Hybridization applications benefit significantly from Biotin-16-Uridine-5'-Triphosphate-labeled probes, particularly in chromosomal localization studies and cytogenetic mapping [13] [14]. The biotinylated RNA probes provide exceptional specificity for target sequences while enabling high-resolution detection through streptavidin-coupled fluorescent reporters [2] [15].
Research investigations utilizing Biotin-16-Uridine-5'-Triphosphate in Fluorescent In Situ Hybridization have successfully mapped genetic markers to specific chromosomal locations, with studies demonstrating the compound's effectiveness in defining pericentromeric heterochromatin boundaries and centromere positions [14]. The 16-atom spacer arm of Biotin-16-Uridine-5'-Triphosphate ensures optimal accessibility for streptavidin binding while minimizing steric interference with target hybridization [16] [6].
Detection sensitivity in Fluorescent In Situ Hybridization applications reaches single-cell resolution, enabling precise localization of target sequences within individual chromosomes [2] [17]. The non-radioactive nature of biotin labeling eliminates safety concerns associated with radioactive isotopes while providing stable signals that retain full potency for more than two years when stored appropriately [12].
| FISH Application Parameter | Performance Characteristics |
|---|---|
| Detection Resolution | Single cell level |
| Signal Stability | >2 years at -20°C |
| Chromosomal Mapping Precision | Sub-chromosomal band resolution |
| Background Interference | Minimal due to 16-atom spacer |
Microarray applications represent another critical domain where Biotin-16-Uridine-5'-Triphosphate demonstrates exceptional utility for genomic analysis and gene expression profiling [5] [18]. The biotinylated RNA probes synthesized using this modified nucleotide provide reliable target preparation for oligonucleotide array experiments, enabling comprehensive measurement of messenger RNA levels across multiple genes simultaneously [18].
The protocol for microarray target preparation involves synthesis of double-stranded complementary DNA engineered for in vitro transcription with T7 RNA polymerase, followed by transcription in the presence of Biotin-16-Uridine-5'-Triphosphate and subsequent RNA fragmentation to approximately 500 base pair segments suitable for array hybridization [18]. This methodology ensures optimal probe length and labeling density for enhanced hybridization kinetics and signal detection [19].
Comparative studies have demonstrated that biotinylated RNA targets prepared with Biotin-16-Uridine-5'-Triphosphate provide superior signal-to-noise ratios compared to alternative labeling strategies [20]. The high extinction coefficient of 10,700 M⁻¹cm⁻¹ at 240 nanometers facilitates accurate quantification of probe concentration, ensuring reproducible array hybridization results [1] [11].
Research applications utilizing Biotin-16-Uridine-5'-Triphosphate for microarray analysis have successfully identified estrogen-responsive genes in bovine mammary gland tissue and characterized galanin upregulation in colon adenocarcinoma, demonstrating the compound's versatility across diverse biological systems [19].
| Microarray Parameter | Biotin-16-UTP Performance |
|---|---|
| Target Fragment Size | ~500 bp (optimal) |
| Labeling Efficiency | ≥95% incorporation |
| Signal-to-Noise Ratio | Superior to alternative methods |
| Detection Sensitivity | Femtogram levels |
Biotin-16-Uridine-5'-Triphosphate has emerged as an invaluable tool for investigating protein-nucleic acid interactions through various biochemical assays, effectively substituting radioactive ³²P labeling in diverse experimental applications [17]. The biotin label enables researchers to monitor protein activity during nucleic acid processes while maintaining the structural integrity and biological activity of the labeled substrates [21] [17].
Electrophoretic mobility shift assays utilizing Biotin-16-Uridine-5'-Triphosphate-labeled substrates have successfully confirmed protein-DNA binding activities, including the characterization of MEIOB as a DNA-binding protein involved in meiotic recombination [17]. These studies demonstrate that biotin labeling does not interfere with protein recognition sequences or binding affinities, ensuring reliable detection of specific protein-nucleic acid complexes [22].
RNA-protein interaction studies benefit particularly from Biotin-16-Uridine-5'-Triphosphate labeling, as demonstrated in investigations of MOV10 RNA helicase activity on duplex RNA structures [17]. The biotinylated RNA substrates enable precise monitoring of helicase-mediated strand displacement while facilitating detection through streptavidin-based capture systems [21].
Nuclear run-on assays incorporating Biotin-16-Uridine-5'-Triphosphate provide a fluorescence-based approach for assessing cellular gene expression and transcription rates [22]. In these applications, biotinylated transcripts are captured using streptavidin-coated magnetic beads, followed by reverse transcription and fluorescence-based polymerase chain reaction analysis to monitor transcript abundance [22].
| Interaction Study Application | Detection Method | Sensitivity |
|---|---|---|
| Electrophoretic Mobility Shift Assays | Streptavidin-HRP conjugate | Sub-picogram levels |
| RNA-Protein Binding Studies | Magnetic bead capture | Nanogram levels |
| Nuclear Run-on Assays | Fluorescence-based RT-PCR | 0.3 pg minimum |
| RNA Pull-down Experiments | Streptavidin-AP detection | Picogram levels |
The versatility of Biotin-16-Uridine-5'-Triphosphate in protein-nucleic acid interaction studies extends to RNA pull-down experiments, where biotinylated RNA serves as bait for capturing specific RNA-binding proteins [9]. These applications leverage the high-affinity biotin-streptavidin interaction (Kd ~10⁻¹⁵ M) to achieve sensitive and specific detection of protein-RNA complexes under physiological conditions [20].